N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide
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Overview
Description
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide is a synthetic organic compound that belongs to the class of thiazolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide typically involves the reaction of 3-chloroaniline with 2-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolane ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carboxamide
- N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of the thiazolane ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-5-2-3-8-15(12)20-17-21(9-10-23-17)16(22)19-14-7-4-6-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBRXPFBBURFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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